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Compound of Interest

Compound Name:
(2-Chloropyridin-3-yl)(pyrrolidin-1-

yl)methanone

Cat. No.: B183580 Get Quote

A comparative analysis of the crystal structures of nicotinamide and its substituted derivatives

reveals significant insights into the influence of molecular modifications on solid-state packing

and intermolecular interactions. Nicotinamide, a form of vitamin B3, is a versatile molecule

capable of forming various hydrogen-bonding motifs, making it a subject of extensive research

in crystallography and pharmaceutical sciences.[1][2] Its derivatives, including isomers like

isonicotinamide and cocrystals with other active pharmaceutical ingredients (APIs), exhibit

distinct crystal structures that alter their physicochemical properties.

Comparative Crystal Structure Analysis
The crystal engineering of nicotinamide and its derivatives often focuses on modifying

hydrogen bond networks to create novel solid forms with desired properties like improved

solubility or stability.[3][4] Nicotinamide itself is highly polymorphic, with at least nine solved

single-crystal structures, demonstrating its conformational flexibility and ability to pack in

various arrangements.[1][5]

Isonicotinamide, a constitutional isomer of nicotinamide, also exhibits polymorphism, with six

known polymorphs.[6][7] The change in the position of the carboxamide group from position 3

to 4 on the pyridine ring alters the hydrogen bonding patterns, leading to different

supramolecular assemblies compared to nicotinamide.

Isoniazid, or isonicotinic acid hydrazide, is a crucial anti-tuberculosis drug and a derivative of

isonicotinic acid.[8][9] Its structure contains both a pyridine ring and a hydrazide group, which
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are potent hydrogen bond donors and acceptors. This allows isoniazid to form robust cocrystals

with various coformers, often utilizing the strong (phenol) O–H∙∙∙N (pyridine) and N-H∙∙∙O

(phenol) heterosynthons.[9]

Nicotinamide Cocrystals are multi-component crystals where nicotinamide is combined with

another molecule, such as an API.[4] A common strategy involves forming a robust acid-

pyridine heterosynthon between a carboxylic acid-containing molecule and the pyridine

nitrogen of nicotinamide.[10] This interaction is a reliable method for designing new solid forms.

For example, cocrystals of nicotinamide have been successfully prepared with flufenamic acid,

naproxen, and p-aminobenzoic acid, each resulting in a unique crystal lattice.[10][11][12]

The analysis of these structures shows that even subtle changes, such as altering the position

of a functional group or introducing a coformer, can lead to dramatic differences in the crystal

lattice, affecting everything from melting point and stability to solubility and bioavailability.

Data Presentation: Crystallographic Parameters
The following table summarizes the crystallographic data for nicotinamide, its isomer

isonicotinamide, and representative cocrystals.
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Note: Data for p-Aminobenzoic Acid-Isonicotinamide was qualitatively confirmed via PXRD but

single-crystal data was not provided in the searched sources.[12] Data for other compounds is

sourced from representative studies.[1][3][7][9][10]

Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structures listed above typically follows a standardized

experimental protocol.

Crystal Growth: Single crystals of suitable quality for diffraction are grown using methods

such as slow evaporation from a solvent, cooling crystallization, or melt crystallization.[1][3]

[13] For cocrystals, the components are typically dissolved in a common solvent in a

stoichiometric ratio.[12]

Data Collection: A selected single crystal is mounted on a diffractometer (e.g., a Bruker D8

Venture).[13] The crystal is maintained at a constant low temperature (commonly 100 K) to

minimize thermal vibrations. The diffractometer uses a microfocus X-ray source (e.g., Mo Kα

radiation, λ = 0.71073 Å) and is equipped with a detector like a Photon II CPAD.[13] A series

of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods (e.g., with SHELXT software) and refined using full-matrix least-squares on F² (e.g.,

with SHELXL).[6] This process refines the atomic positions and thermal parameters to best

fit the experimental data.
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Data Validation and Deposition: The final structure is validated and analyzed for geometric

parameters and intermolecular interactions. The crystallographic information file (CIF) is

typically deposited in a public database such as the Cambridge Crystallographic Data Centre

(CCDC).[6]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the formation of a new crystalline phase (like a cocrystal) and to

check the bulk purity of the sample.

Sample Preparation: A powdered sample of the material is prepared and placed on a sample

holder.

Data Collection: The sample is analyzed using a powder diffractometer (e.g., PANalytical

Empyrean) with Cu Kα radiation (λ = 1.5418 Å).[13] The diffraction pattern is collected over a

range of 2θ angles (e.g., 5–50°).[13]

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of

the crystal structure. The formation of a new cocrystal is confirmed if the PXRD pattern is

distinct from the patterns of the individual starting components.[3][10]

Visualization of Structural Relationships
The following diagram illustrates the logical relationships between nicotinamide and its various

substituted forms discussed in this guide.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://par.nsf.gov/servlets/purl/10340797
https://pubs.acs.org/doi/10.1021/acs.cgd.4c01324
https://pubs.acs.org/doi/10.1021/acs.cgd.4c01324
https://www.mdpi.com/2073-4352/8/9/336
https://pubs.acs.org/doi/10.1021/acs.cgd.8b00534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Compound

Structural Modifications

Supramolecular AssembliesNicotinamide

Isonicotinamide Isomeric
 Variation

Nicotinamide Cocrystals

 Cocrystal
 Formation

Isoniazid
(Isonicotinic Acid Hydrazide)

 Hydrazide
 Substitution

with Carboxylic Acids
(e.g., Flufenamic Acid)

 Acid-Pyridine
 Synthon

with other APIs
(e.g., Ticagrelor)

 H-Bonding

Click to download full resolution via product page

Structural relationships of nicotinamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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